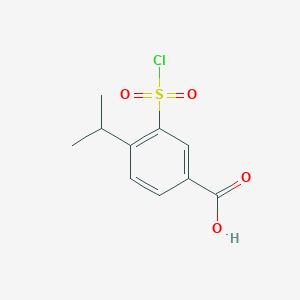

3-Chlorosulfonyl-4-isopropyl-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211802. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRCCOHUNHPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309333 | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59815-29-1 | |

| Record name | 59815-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorosulfonyl-4-isopropyl-benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorosulfonyl-4-isopropyl-benzoic acid, a key intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. This document delineates its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its reactivity and significant applications, with a particular focus on its role as a precursor to the antidiabetic drug glibenclamide. Furthermore, this guide includes characteristic spectroscopic data for analytical identification and essential safety and handling protocols to ensure its safe utilization in a laboratory setting. The CAS Number for this compound is 59815-29-1 .[1]

Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound, incorporating a carboxylic acid, an isopropyl group, and a highly reactive sulfonyl chloride moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59815-29-1 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1] |

| Molecular Weight | 262.71 g/mol | [1] |

| IUPAC Name | 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Reacts with water; soluble in many organic solvents |

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 4-isopropylbenzoic acid using an excess of chlorosulfonic acid. The isopropyl and carboxylic acid groups on the benzene ring direct the electrophilic attack of the chlorosulfonyl group.

The isopropyl group is an ortho-, para- director and an activating group, while the carboxylic acid group is a meta- director and a deactivating group. The directing effects of these two substituents are synergistic, leading to the substitution at the 3-position (ortho to the isopropyl group and meta to the carboxylic acid group).

Diagram 1: Synthesis of this compound

References

3-Chlorosulfonyl-4-isopropyl-benzoic acid molecular weight

An In-depth Technical Guide to 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 59815-29-1), a trifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline its logical synthesis and key reactivity patterns, detail its analytical characterization profile, and provide essential safety and handling protocols. The guide is intended for professionals in drug development and chemical research, offering field-proven insights into the practical application and handling of this versatile molecule.

Introduction

This compound is an aromatic organic compound distinguished by the presence of three distinct functional groups on a benzene core: a carboxylic acid, a chlorosulfonyl group, and an isopropyl group. This unique arrangement makes it a highly valuable and versatile building block in organic synthesis. The carboxylic acid provides a handle for amide bond formation or esterification, the isopropyl group modulates lipophilicity and steric profile, and the highly reactive chlorosulfonyl group serves as a gateway to a vast array of sulfonamide derivatives.

The primary utility of this compound lies in its role as a precursor, particularly for the synthesis of novel sulfonamides. The sulfonamide functional group is a cornerstone of modern pharmacology, found in a wide range of therapeutics including diuretics, antibiotics, and carbonic anhydrase inhibitors. Understanding the properties and reactivity of this compound is therefore crucial for scientists engaged in the design and synthesis of new chemical entities.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are foundational for designing synthetic routes, predicting solubility, and ensuring accurate analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1][2][3] |

| Molecular Weight | 262.711 g/mol | [1][2][3] |

| CAS Number | 59815-29-1 | [1][2][4] |

| IUPAC Name | 3-chlorosulfonyl-4-(propan-2-yl)benzoic acid | [5] |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | [5] |

| Monoisotopic Mass | 262.00665 Da | [5] |

| Appearance | Likely a beige or off-white powder solid, based on analogous compounds.[6] | N/A |

| Melting Point | Data not available. For context, the related compound 3-(chlorosulfonyl)benzoic acid has a melting point of 128-130 °C. | N/A |

graph Molecular_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.86!"]; O1 [label="O", pos="3.1,-0.2!"]; O2 [label="OH", pos="2.8,1.8!"]; C8 [label="C", pos="-2.5,0.86!"]; C9 [label="CH3", pos="-3.5,0!"]; C10 [label="CH3", pos="-3.5,1.72!"]; H_isopropyl [label="H", pos="-2.2,1.2!"]; S1 [label="S", pos="0,-2.5!"]; O3 [label="O", pos="-0.8,-3.2!"]; O4 [label="O", pos="0.8,-3.2!"]; Cl1 [label="Cl", pos="0,-3.8!"];

// Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- C7; C7 -- O1 [label="="]; C7 -- O2; C4 -- C8; C8 -- C9; C8 -- C10; C8 -- H_isopropyl; C2 -- S1; S1 -- O3 [label="="]; S1 -- O4 [label="="]; S1 -- Cl1;

// Positioning nodes for benzene ring C1 [pos="1.5,0!"]; C2 [pos="0.75,-1.3!"]; C3 [pos="-0.75,-1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,1.3!"]; C6 [pos="0.75,1.3!"];

// Invisible nodes for aromatic circle center [pos="0,0!", shape=point]; p1 [pos="0,0.8!", shape=point]; p2 [pos="0.7,-0.4!", shape=point]; p3 [pos="-0.7,-0.4!", shape=point]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; p1 -- p2 -- p3 -- p1 [style=dashed]; }

Figure 1: 2D Structure of this compound.

Synthesis and Chemical Reactivity

Laboratory-Scale Synthesis

The most direct and industrially relevant method for preparing this compound is the electrophilic aromatic substitution, specifically the chlorosulfonation of 4-isopropylbenzoic acid.[7] This reaction is typically performed using chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent.[7][8]

Causality of Experimental Choices:

-

Starting Material: 4-Isopropylbenzoic acid (also known as Cuminic acid) is the logical precursor, as the isopropyl and carboxylic acid groups are already in the desired positions.[9]

-

Reagent: Chlorosulfonic acid is a powerful and cost-effective reagent for introducing the -SO₂Cl group directly onto the aromatic ring.

-

Reaction Conditions: The reaction is conducted at low temperatures (e.g., 0–5 °C) to control the high reactivity of chlorosulfonic acid and minimize the formation of unwanted side-products.[7]

-

Workup: The reaction is carefully quenched by pouring the mixture onto ice water. This serves two purposes: it precipitates the solid product, which has low solubility in the aqueous medium, and it hydrolyzes the excess chlorosulfonic acid.[7][8]

Step-by-Step Synthesis Protocol:

-

Setup: A jacketed glass reactor equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-isopropylbenzoic acid.

-

Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.

-

Reagent Addition: An excess of chlorosulfonic acid is slowly added dropwise to the cooled starting material under constant stirring, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: The mixture is stirred at a controlled low temperature for several hours until analysis (e.g., by TLC or HPLC) indicates complete consumption of the starting material.[7]

-

Quenching: In a separate vessel, a large volume of ice and water is prepared. The reaction mixture is transferred slowly and carefully into the ice water with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water to remove residual acids and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Figure 2: General workflow for the synthesis of the title compound.

Chemical Reactivity

The synthetic value of this molecule stems from the differential reactivity of its functional groups.

-

Chlorosulfonyl Group (-SO₂Cl): This is the most reactive site. It is a potent electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles. Its reaction with primary or secondary amines is the most common application, yielding therapeutically relevant sulfonamides. It also reacts with alcohols to form sulfonate esters and with water (hydrolysis) to form the corresponding sulfonic acid, necessitating storage in anhydrous conditions.[7]

-

Carboxylic Acid Group (-COOH): This group exhibits standard carboxylic acid chemistry. It can be deprotonated by bases to form carboxylate salts, or it can be converted into esters via Fischer esterification with alcohols under acidic catalysis.[7] It can also be converted to an acyl chloride and subsequently to amides.

This orthogonality allows for selective, stepwise reactions, making it a powerful tool for building complex molecular architectures.

Analytical Characterization Profile

While specific experimental spectra for this compound are not publicly available, a robust analytical profile can be predicted based on its structure and data from analogous compounds.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include: a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm); a multiplet (septet) for the single isopropyl proton (-CH(CH₃)₂); a doublet for the six equivalent isopropyl methyl protons (-CH(CH₃)₂); and distinct signals in the aromatic region (7-9 ppm) for the three aromatic protons.

-

¹³C NMR: Key resonances would be observed for the carboxylic carbon (~165-175 ppm), the six aromatic carbons (four substituted, two unsubstituted), and the two distinct carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band is expected from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

-

A sharp, strong C=O stretching peak around 1700 cm⁻¹.

-

Two strong, characteristic stretching bands for the S=O of the sulfonyl chloride group, typically found at ~1375 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (m/z 262.71).[3][5] The spectrum will also exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak) and one sulfur atom.

-

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Based on safety data for the closely related structural analog, 3-(chlorosulfonyl)benzoic acid, this compound must be treated as hazardous.[6][13]

GHS Hazard Profile (Anticipated):

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements:

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[15] It is critical to protect it from moisture to prevent hydrolysis of the chlorosulfonyl group, which would release corrosive HCl gas.[7][15]

-

Spill & Disposal: In case of a spill, evacuate the area. Do not add water.[15] Use a dry absorbent material (e.g., sand or vermiculite) to contain the spill, then collect it into a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations.[6]

Conclusion

This compound is a specialty chemical intermediate with significant potential for synthetic applications. Its value is derived from the presence of three distinct and selectively addressable functional groups. The chlorosulfonyl moiety, in particular, makes it an excellent starting point for synthesizing libraries of sulfonamide-containing compounds for drug discovery and materials science. While it presents significant handling hazards that demand strict safety protocols, a thorough understanding of its properties, synthesis, and reactivity allows experienced researchers to leverage its synthetic power effectively and safely.

References

- 1. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 2. This compound [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. PubChemLite - 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid (C10H11ClO4S) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]

- 8. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Solved Predict the molecule using the following Mass | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid, 3-(chlorosulfonyl)- | C7H5ClO4S | CID 77641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Introduction: Strategic Importance of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

An In-depth Technical Guide to the Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the development of advanced pharmaceutical compounds. The document delineates the synthesis from its precursor, 4-isopropylbenzoic acid, through a critical chlorosulfonation step. It offers a deep dive into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the significance of this compound in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and scientifically grounded understanding of this synthetic process.

This compound (CAS No: 59815-29-1) is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, makes it a versatile building block for creating complex molecular architectures. The chlorosulfonyl moiety is a potent electrophile, readily reacting with nucleophiles like amines to form stable sulfonamide linkages.[3] This reactivity is fundamental to the synthesis of a wide array of compounds, including those with potential therapeutic applications.

A notable analogue, probenecid, which is derived from a related sulfonylbenzoic acid structure, has long been used as a uricosuric agent for treating gout.[4][5] The structural motifs present in this compound are therefore highly relevant in the design of novel therapeutics, particularly in the modulation of biological targets where sulfonamide groups play a key role.[6] This guide provides the foundational chemical knowledge required to synthesize this important intermediate with high purity and yield.

Part 1: Synthesis of the Precursor: 4-Isopropylbenzoic Acid

The journey to our target molecule begins with the synthesis of its precursor, 4-isopropylbenzoic acid (also known as Cuminic Acid). Several established methods exist for its preparation, offering flexibility based on available starting materials and equipment.

Common Synthetic Routes:

-

Oxidation of p-Cymene: A traditional and cost-effective method involves the oxidation of para-cymene, which is readily available, under acidic or alkaline conditions.[7]

-

Oxidation of Cuminic Aldehyde: This route involves the straightforward oxidation of the corresponding aldehyde to the carboxylic acid.[7][8]

-

Ultrasonic-Assisted Synthesis: A modern and highly efficient method starts with 4-isopropylbenzyl alcohol. The reaction proceeds in diethylene glycol dimethyl ether under ultrasonic irradiation, achieving yields as high as 98%.[8]

The choice of route depends on factors such as scale, cost, and environmental considerations. For laboratory-scale synthesis, the oxidation of 4-isopropylbenzyl alcohol offers high efficiency and yield.

Part 2: The Core Reaction: Chlorosulfonation of 4-Isopropylbenzoic Acid

The pivotal step in the synthesis is the direct chlorosulfonation of 4-isopropylbenzoic acid. This is a classic example of an electrophilic aromatic substitution (EAS) reaction, where a chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring.

Mechanistic Insights: The Basis of Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity of the electrophilic attack on the substituted benzene ring. The starting material, 4-isopropylbenzoic acid, has two directing groups:

-

Isopropyl Group (-CH(CH₃)₂): An activating, ortho-, para- directing group.

-

Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.[9]

The incoming electrophile, the highly reactive sulfonyl chloride cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid (ClSO₃H) via auto-protolysis.[9][10] The directing effects of the two substituents work in concert to favor substitution at the C3 position, which is ortho to the activating isopropyl group and meta to the deactivating carboxylic acid group. This alignment results in the desired product, this compound.

The mechanism proceeds in three key stages:

-

Generation of the Electrophile: Two molecules of chlorosulfonic acid react to generate the SO₂Cl⁺ electrophile.[11]

-

Electrophilic Attack: The π-electron system of the 4-isopropylbenzoic acid ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate (a sigma complex).[9]

-

Rearomatization: A base (such as Cl⁻ or another molecule of ClSO₃H) abstracts a proton from the carbon atom bearing the new substituent, restoring the ring's aromaticity and yielding the final product.[9]

Detailed Experimental Protocol

This protocol is adapted from standard procedures for chlorosulfonation of aromatic acids.[12][13] Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[14] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

-

4-Isopropylbenzoic acid (1 molar equivalent)

-

Chlorosulfonic acid (4-5 molar equivalents)[12]

-

Crushed ice and deionized water

-

Sodium bicarbonate or sodium hydroxide solution (for scrubber)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Gas outlet connected to a basic scrubber

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, thermometer, and gas outlet, place chlorosulfonic acid (4-5 eq.).

-

Cooling: Cool the flask in an ice-water bath to bring the internal temperature to 0–5 °C.[13] This is critical to control the initial exothermic reaction and prevent the formation of unwanted byproducts.

-

Substrate Addition: Slowly add 4-isopropylbenzoic acid (1 eq.) portion-wise to the stirred chlorosulfonic acid. Maintain the internal temperature below 20 °C throughout the addition.[12]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture to 60-70 °C and maintain for 2-4 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or HPLC).

-

Quenching: After cooling the reaction mixture back to room temperature, slowly and carefully pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and water.[12][13] This step simultaneously quenches the reaction and precipitates the product. Ensure the temperature of the quench mixture remains low.

-

Isolation: A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual acids.

-

Drying: Dry the purified product under vacuum to a constant weight.

Synthesis Workflow Diagram

Part 3: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Compound Name | This compound | [1] |

| CAS Number | 59815-29-1 | [1][][16] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1][] |

| Molecular Weight | 262.71 g/mol | [1][] |

| Appearance | White solid (expected) | [3] |

| Boiling Point | 409.4°C at 760 mmHg (predicted) | [] |

| Density | 1.392 g/cm³ (predicted) | [] |

Expected Yield and Purification

Yields for analogous chlorosulfonation reactions typically range from 55% to 85%, depending on the precise control of reaction conditions and the efficiency of the workup.[13] The primary impurity is often the starting material or isomers formed from substitution at other positions. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ether or aqueous ethanol mixture.[13] Purity should be confirmed using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Conclusion

The synthesis of this compound is a robust and well-understood process centered on the principles of electrophilic aromatic substitution. By carefully controlling reaction parameters, particularly temperature, and understanding the directing effects of the substituents on the aromatic ring, this valuable synthetic intermediate can be produced reliably. Its versatile chemical nature ensures its continued importance as a building block for the discovery and development of new chemical entities in the pharmaceutical industry.

References

- 1. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Isopropylbenzoic acid (536-66-3) for sale [vulcanchem.com]

- 8. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]

- 14. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]

- 16. This compound [oakwoodchemical.com]

3-Chlorosulfonyl-4-isopropyl-benzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chlorosulfonyl-4-isopropyl-benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a bespoke chemical intermediate whose utility in medicinal chemistry and materials science is intrinsically linked to its solution-phase behavior. Understanding its solubility in a diverse range of organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, grounded in its physicochemical properties and the behavior of structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is presented, offering a robust framework for researchers.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle. From the reaction kinetics in a synthesis vessel to the bioavailability of a final drug product, solubility is a determining factor. For process chemists and formulation scientists, a thorough understanding of a compound's solubility profile is not merely academic; it is a practical necessity that informs solvent selection for reactions and crystallizations, the design of purification strategies, and the development of stable, efficacious formulations. This guide delves into the specific solubility considerations for this compound, a molecule with distinct functional groups that dictate its interaction with various solvent environments.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is a direct consequence of its structural and electronic features. The key to predicting the solubility of this compound lies in a careful analysis of its constituent functional groups and a comparison with known data for similar structures.

Molecular Architecture and Physicochemical Characteristics

This compound possesses a unique combination of a lipophilic isopropyl group, a polar carboxylic acid moiety, and a highly reactive chlorosulfonyl group. These features give rise to the physicochemical properties summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1][2][3] |

| Molecular Weight | 262.71 g/mol | [1][2][3] |

| CAS Number | 59815-29-1 | [1][2][3][4] |

| Appearance | Predicted to be a solid at room temperature |

Predicted Solubility in Organic Solvents

The presence of the carboxylic acid group suggests that the molecule will be capable of hydrogen bonding, both as a donor and an acceptor. This will favor solubility in polar, protic solvents such as alcohols. The isopropyl group, being nonpolar, will contribute to solubility in less polar solvents. The highly polar and reactive chlorosulfonyl group will also significantly influence solubility.

Table of Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The molecule's overall polarity should allow for favorable dipole-dipole interactions. |

| Ethers | Diethyl ether, THF | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. 4-isopropylbenzoic acid is known to be soluble in diethyl ether. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | The nonpolar regions of the molecule will interact favorably with these solvents. |

| Aromatic | Toluene, Benzene | Low | The polar functional groups will limit solubility in these nonpolar solvents. |

| Aliphatic | Hexane, Heptane | Very Low | The molecule is too polar to be readily dissolved in nonpolar aliphatic hydrocarbons. |

Important Note on Reactivity: The chlorosulfonyl group is susceptible to hydrolysis and can react with nucleophilic solvents like alcohols.[7] This reactivity must be considered when conducting solubility studies, as the dissolution process may be accompanied by a chemical reaction, altering the nature of the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, a systematic experimental approach is required. The following protocol outlines the equilibrium shake-flask method, a gold standard for solubility determination.

Materials and Apparatus

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC with a suitable detector (e.g., UV) or other quantitative analytical technique

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution process has reached a steady state. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Immediately dilute the aliquot with a suitable solvent in a volumetric flask to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Qualitative Solubility Determination

For a more rapid assessment, a qualitative solubility test can be performed.[8][9]

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

If the compound dissolves in an acidic or basic aqueous solution, it indicates the presence of basic or acidic functional groups, respectively.[8][9] For this compound, solubility in a dilute aqueous base like 5% sodium bicarbonate would be expected due to the carboxylic acid moiety.[8]

Conclusion

While specific, published solubility data for this compound is scarce, a detailed analysis of its molecular structure allows for reliable predictions of its solubility behavior in a range of organic solvents. The presence of both polar (carboxylic acid, chlorosulfonyl) and nonpolar (isopropyl) groups suggests a nuanced solubility profile, with a preference for polar solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This information is critical for any researcher or scientist working with this compound, as it provides the foundational knowledge required for successful process development, purification, and formulation.

References

- 1. This compound [oakwoodchemical.com]

- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

spectroscopic data for 3-Chlorosulfonyl-4-isopropyl-benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chlorosulfonyl-4-isopropyl-benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the expected (CAS No: 59815-29-1). In the absence of directly published experimental spectra, this document leverages a first-principles approach, synthesizing empirical data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not just predicted data, but a framework for spectroscopic problem-solving and structural elucidation.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, an isopropyl group, and a reactive chlorosulfonyl moiety. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The strategic placement of the bulky isopropyl group and the strongly electron-withdrawing chlorosulfonyl group creates a unique electronic and steric environment, which is reflected in its spectroscopic fingerprint.

Molecular Identifiers:

A logical and systematic approach to analyzing its structure is paramount. The following diagram illustrates the molecular structure with IUPAC numbering, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data from 4-isopropylbenzoic acid and 3-chlorobenzoic acid, with adjustments for the electronic effects of the -SO₂Cl group.[3][4][5]

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is critical for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Gently agitate or sonicate the vial to ensure complete dissolution.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition (Illustrative Parameters):

-

Spectrometer: 400 MHz or higher field instrument.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire several thousand scans with a relaxation delay of 2-5 seconds, using proton decoupling.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Caption: Standardized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for the isopropyl group and the three aromatic protons, in addition to the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.5 | Broad Singlet | 1H | COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets. In DMSO-d₆, this signal is readily observed. For comparison, the carboxylic proton in 3-chlorobenzoic acid appears at ~13.34 ppm in DMSO-d₆.[4] |

| ~8.2-8.3 | Doublet | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing COOH group and meta to the SO₂Cl group. It will be the most deshielded aromatic proton. |

| ~8.0-8.1 | Doublet | 1H | H-5 | This proton is ortho to the strongly electron-withdrawing SO₂Cl group, leading to significant deshielding. |

| ~7.6-7.7 | Doublet | 1H | H-6 | This proton is ortho to the electron-donating isopropyl group and will be the most shielded of the aromatic protons. |

| ~3.4-3.6 | Septet | 1H | H-8 (CH) | The methine proton of the isopropyl group is split by the six adjacent methyl protons. Its chemical shift is influenced by the attached aromatic ring. In 4-isopropylbenzoic acid, this proton appears around 2.97 ppm in CDCl₃.[3] The presence of the adjacent SO₂Cl group will likely cause a downfield shift. |

| ~1.25 | Doublet | 6H | H-9, H-10 (CH₃) | The two methyl groups of the isopropyl moiety are equivalent and are split by the single methine proton. This signal is highly characteristic and is seen at ~1.28 ppm in 4-isopropylbenzoic acid.[3] |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show 10 distinct signals, reflecting the lack of symmetry in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~166 | C-7 (COOH) | The carboxylic acid carbon is highly deshielded. In 4-isopropylbenzoic acid and 3-chlorobenzoic acid, this carbon appears at ~172.6 ppm (in CDCl₃) and ~166.5 ppm (in DMSO-d₆) respectively.[3][4] |

| ~150-155 | C-4 | This carbon is directly attached to the bulky, electron-donating isopropyl group, but its chemical shift will also be influenced by the para-SO₂Cl group. In 4-isopropylbenzoic acid, this carbon is at ~155.4 ppm.[3] |

| ~145-150 | C-3 | Attached to the strongly electron-withdrawing chlorosulfonyl group, this carbon will be significantly deshielded. |

| ~135 | C-1 | The ipso-carbon attached to the carboxylic acid. In 3-chlorobenzoic acid, the equivalent carbon is at ~133.8 ppm.[4] |

| ~132 | C-5 | This carbon is ortho to the SO₂Cl group and will be deshielded. |

| ~130 | C-2 | This carbon is ortho to the COOH group. |

| ~125 | C-6 | This carbon is meta to the two electron-withdrawing groups and will be the most shielded aromatic carbon. |

| ~34 | C-8 (CH) | The methine carbon of the isopropyl group. Observed at 34.4 ppm in 4-isopropylbenzoic acid.[3] |

| ~23 | C-9, C-10 (CH₃) | The equivalent methyl carbons of the isopropyl group. Observed at 23.7 ppm in 4-isopropylbenzoic acid.[3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is predicted by combining the characteristic absorptions of carboxylic acids, sulfonyl chlorides, and substituted aromatic rings.

Experimental Protocol: FT-IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

-

Predicted Key FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |

| 2500-3300 | O-H Stretch | Carboxylic Acid | Broad | This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~1700 | C=O Stretch | Carboxylic Acid | Strong | A strong, sharp peak characteristic of the carbonyl group. Its position can be slightly shifted by the electronic effects of the ring substituents. |

| 1370-1390 & 1170-1190 | S=O Asymmetric & Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) | Strong | Two very strong and distinct peaks confirming the presence of the sulfonyl chloride group. These are among the most reliable diagnostic peaks. |

| 2960-2870 | C-H Stretch | Isopropyl Group | Medium | Aliphatic C-H stretching vibrations from the methyl and methine groups. |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |

| ~570 | S-Cl Stretch | Sulfonyl Chloride | Medium-Strong | A lower frequency vibration that provides further evidence for the S-Cl bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) should be observable. A key feature will be the isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.

-

m/z = 262/264 (M⁺): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

-

m/z = 247/249: Loss of a methyl group (-CH₃, 15 Da) from the isopropyl moiety. This is a common fragmentation for isopropyl-substituted aromatics.[6]

-

m/z = 227: Loss of the chlorine radical (-Cl, 35 Da) from the molecular ion.

-

m/z = 163: Loss of the sulfonyl chloride radical (-SO₂Cl, 99 Da). This would leave the 4-isopropylbenzoic acid radical cation.

-

m/z = 148: A fragment corresponding to the 4-isopropylbenzoyl cation, resulting from the loss of -OH from the m/z 163 fragment. The base peak for 4-isopropylbenzoic acid is often at m/z 147, corresponding to the loss of the hydroxyl group.[6]

-

m/z = 119: Loss of the carboxyl group (-COOH, 45 Da) from the m/z 164 fragment (isopropylbenzene).

Conclusion

This guide presents a predicted, multi-technique spectroscopic profile of this compound. By integrating foundational principles of spectroscopy with empirical data from closely related structures, we have constructed a reliable and detailed framework for the characterization of this compound. The predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns provide a robust analytical baseline for any researcher working with this molecule, demonstrating the power of predictive analysis in modern chemical science.

References

- 1. This compound [oakwoodchemical.com]

- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 3. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 5. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Abstract

This guide provides a comprehensive, in-depth technical framework for the mass spectrometry (MS) analysis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid (CSiBA). As a reactive chemical intermediate, CSiBA presents unique analytical challenges, primarily due to the high reactivity of its chlorosulfonyl moiety. This document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind critical experimental choices. We will explore a robust methodology centered on electrospray ionization (ESI) in negative ion mode, detailing meticulous sample preparation, optimized instrument parameters, and a thorough examination of expected fragmentation pathways. This guide is designed for researchers, scientists, and drug development professionals who require a reliable, validated method for the characterization and quantification of this and structurally similar reactive molecules.

Introduction: The Analytical Challenge of a Reactive Intermediate

This compound is a bifunctional molecule featuring a carboxylic acid and a highly electrophilic chlorosulfonyl group. Its utility in organic synthesis, particularly in the construction of novel sulfonamide-based pharmaceutical candidates, makes its accurate characterization paramount. However, the very reactivity that makes it a valuable synthon also renders it analytically challenging. The chlorosulfonyl group is exquisitely sensitive to nucleophiles, most notably water, leading to rapid hydrolysis to the corresponding sulfonic acid.[1][2][3]

This inherent instability dictates every step of the analytical workflow. A successful mass spectrometry analysis hinges on preserving the integrity of the chlorosulfonyl group from sample preparation through ionization. Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally powerful tool for analyzing reactive species directly from solution, offering the sensitivity and specificity needed for this task.[4][5] This guide will establish a self-validating system for the analysis of CSiBA, focusing on preventing, identifying, and accounting for its primary degradation pathway.

Physicochemical Properties & Key Structural Features

A foundational understanding of the analyte's structure is critical for predicting its behavior in the mass spectrometer.

-

Molecular Formula: C₁₀H₁₁ClO₄S[6]

-

Molecular Weight: 262.71 g/mol [6]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This is the primary site for deprotonation, making it ideal for negative ion mode ESI.

-

Chlorosulfonyl (-SO₂Cl): This group is a strong electron-withdrawing group and the molecule's most reactive site. Its propensity for hydrolysis is the central analytical challenge.

-

Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group influences the molecule's solubility and can participate in fragmentation.

-

Aromatic Ring: Provides structural rigidity and influences electronic effects within the molecule.

-

The primary analytical imperative is to prevent the conversion of the chlorosulfonyl group to a sulfonic acid (-SO₃H) by hydrolysis.

Experimental Workflow: A Strategy for Stability

The entire analytical process must be designed to minimize analyte degradation. The workflow diagram below outlines the critical stages, from sample handling to data acquisition.

Caption: High-level workflow for CSiBA analysis.

Detailed Methodologies

Critical Sample Preparation Protocol

The goal is to dissolve the analyte and dilute it to an appropriate concentration for MS analysis without inducing hydrolysis.

Protocol: Preparation of CSiBA for Direct Infusion Analysis

-

Solvent Selection: Use only high-purity, anhydrous, aprotic solvents. HPLC-grade acetonitrile is an excellent first choice due to its volatility and compatibility with ESI. Avoid all protic solvents like water, methanol, or ethanol.

-

Inert Atmosphere: If possible, perform all sample manipulations in a glove box or under a gentle stream of nitrogen or argon gas to minimize exposure to atmospheric moisture.

-

Stock Solution Preparation:

-

Accurately weigh ~1 mg of CSiBA solid.

-

Dissolve in 1.0 mL of anhydrous acetonitrile to create a ~1 mg/mL stock solution.

-

Vortex briefly until fully dissolved. The solution should be clear and colorless.

-

-

Working Solution:

-

Perform a serial dilution of the stock solution with anhydrous acetonitrile to reach a final concentration suitable for your mass spectrometer, typically in the range of 1-10 µg/mL.

-

-

Analysis: Analyze the sample immediately after preparation. If storage is necessary, store at -20°C or below in a tightly sealed vial and minimize freeze-thaw cycles.

Trustworthiness Check: As a self-validating measure, always monitor the mass spectrum for the presence of the hydrolyzed product (sulfonic acid derivative). Its deprotonated ion, [M-H]⁻, will appear at m/z 243.03. The presence of this ion is a direct indicator of sample degradation.

Mass Spectrometry Analysis: Parameters and Rationale

Electrospray ionization (ESI) is the technique of choice as it is a "soft" ionization method that gently transfers ions from solution to the gas phase, minimizing in-source fragmentation.[7][8]

Ionization Mode Selection: Negative ion mode ESI (-ESI) is strongly recommended. The carboxylic acid group is the most acidic proton on the molecule and will readily deprotonate in the ESI plume to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and leads to a strong signal for the precursor ion.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Negative Electrospray (ESI-) | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, ensuring high sensitivity.[9] |

| Capillary Voltage | -2.5 to -3.5 kV | Optimal voltage to generate a stable electrospray without causing in-source fragmentation. |

| Desolvation Gas | Nitrogen | Inert gas used to assist in droplet desolvation. |

| Gas Flow | Instrument Dependent | Adjust to achieve stable signal and efficient solvent evaporation. Typically 300-500 L/hr. |

| Desolvation Temp. | 250-350 °C | Must be high enough to desolvate ions but low enough to prevent thermal degradation of the analyte. |

| MS1 Scan Range | m/z 100-350 | This range comfortably covers the expected precursor ions for CSiBA and its primary hydrolytic degradant. |

| MS/MS Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy | 10-40 eV (Stepped) | Using a range of collision energies allows for the observation of both primary and subsequent fragment ions. |

Data Interpretation: Fragmentation Pathways of CSiBA

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic neutral losses that confirm the molecule's structure.

Expected Precursor and Degradant Ions:

| Species | Formula | Ion | Calculated m/z | Notes |

| Intact CSiBA | C₁₀H₁₁ClO₄S | [M-H]⁻ | 260.99 | Target analyte precursor ion. |

| Hydrolyzed CSiBA | C₁₀H₁₂O₅S | [M-H]⁻ | 243.03 | Primary degradation product. |

Predicted MS/MS Fragmentation of [M-H]⁻ at m/z 260.99:

The fragmentation of the deprotonated CSiBA ion is expected to proceed through several key pathways originating from the reactive sulfonyl group and the carboxylic acid.

-

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds involves the extrusion of SO₂ (63.96 Da).[10] This is often a primary, low-energy fragmentation.

-

Loss of Hydrogen Chloride (HCl): Cleavage can occur with the loss of HCl (36.46 Da), forming a reactive sulfene intermediate which may rearrange.

-

Loss of the Chlorosulfonyl Radical (•SO₂Cl): While less common in ESI, radical loss is possible, leading to a radical anion.

-

Decarboxylation (Loss of CO₂): The carboxylate group can lose CO₂ (43.99 Da), which is a characteristic fragmentation for deprotonated carboxylic acids.[11]

Caption: Predicted MS/MS fragmentation of CSiBA.

Conclusion

The successful mass spectrometric analysis of this compound is a testament to the principle that a thorough understanding of analyte chemistry must precede instrumental analysis. The high reactivity of the chlorosulfonyl group is not an insurmountable obstacle but a key parameter that must be controlled through meticulous, deliberate experimental design. By employing anhydrous, aprotic solvents, selecting the highly sensitive negative ESI mode, and interpreting the resulting fragmentation spectra with an awareness of predictable degradation pathways, researchers can achieve reliable and reproducible characterization of this and other reactive intermediates. This guide provides the technical foundation and the scientific rationale necessary to build robust analytical methods, ensuring data integrity in critical research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. poseidon-scientific.com [poseidon-scientific.com]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Aromatic Chlorosulfonyl Group: A Linchpin in Modern Synthesis and Drug Discovery

An In-depth Technical Guide to the Reactivity and Application of Arenesulfonyl Chlorides

Introduction: The Enduring Importance of the Arenesulfonyl Chloride Moiety

The arenesulfonyl chloride functional group, R-Ar-SO₂Cl, stands as a cornerstone in the edifice of modern organic synthesis. Its remarkable versatility and predictable reactivity have cemented its role as a critical building block in a vast array of chemical transformations, most notably in the pharmaceutical and materials science sectors.[1][2] The strategic installation of a sulfonyl moiety can profoundly influence a molecule's physicochemical properties, including its lipophilicity, stability, and bioavailability, making it a favored tool in the drug developer's arsenal.[3][4] This guide provides a comprehensive exploration of the core reactivity of aromatic sulfonyl chlorides, delving into the mechanistic underpinnings of their transformations and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

The reactivity of an arenesulfonyl chloride is fundamentally dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] This electronic arrangement renders the sulfur atom susceptible to attack by a wide range of nucleophiles, with the chloride ion serving as an excellent leaving group, thereby facilitating nucleophilic substitution reactions.[5][6]

I. Synthesis of Arenesulfonyl Chlorides: Forging the Key Intermediate

The reliable and scalable synthesis of arenesulfonyl chlorides is a prerequisite for their widespread application. Several robust methods have been developed, each with its own set of advantages and substrate scope considerations.

Electrophilic Aromatic Substitution: The Workhorse of Industrial Synthesis

The most common industrial-scale synthesis of arenesulfonyl chlorides involves the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid (ClSO₃H).[6][7] This reaction is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO₃), the active electrophile, is generated in situ.

Mechanism of Chlorosulfonation:

-

Generation of the Electrophile: Two molecules of chlorosulfonic acid react to generate sulfur trioxide.

-

Electrophilic Attack: The aromatic ring attacks the electrophilic sulfur atom of SO₃.

-

Rearomatization: Loss of a proton restores the aromaticity of the ring, yielding the arenesulfonic acid.

-

Conversion to the Sulfonyl Chloride: The arenesulfonic acid reacts with another equivalent of chlorosulfonic acid to produce the arenesulfonyl chloride and sulfuric acid.[6]

Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide solution is charged with toluene (1.0 eq).

-

Addition of Chlorosulfonic Acid: The flask is cooled in an ice-water bath, and chlorosulfonic acid (3.0 eq) is added dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

Workup: The reaction mixture is slowly poured onto crushed ice with vigorous stirring. The solid p-toluenesulfonyl chloride precipitates and is collected by filtration.

-

Purification: The crude product is washed with cold water, dissolved in a suitable organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Alternative Synthetic Routes

While direct chlorosulfonation is widely used, other methods offer advantages for specific substrates or laboratory-scale preparations:

-

From Arenesulfonic Acids: Arenesulfonic acids can be converted to their corresponding sulfonyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]

-

The Sandmeyer-Type Reaction: Aryldiazonium salts, derived from anilines, can be reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield arenesulfonyl chlorides.[4] This method is particularly useful for synthesizing sulfonyl chlorides with substitution patterns that are not easily accessible through direct chlorosulfonation.

-

From Grignard Reagents: The reaction of arylmagnesium halides with sulfuryl chloride (SO₂Cl₂) provides a direct route to arenesulfonyl chlorides.[9]

II. The Heart of Reactivity: Nucleophilic Substitution at the Sulfonyl Sulfur

The predominant reaction pathway for arenesulfonyl chlorides is nucleophilic substitution at the sulfur atom. This versatile reaction allows for the formation of a wide range of important functional groups.

Formation of Sulfonamides: A Pillar of Medicinal Chemistry

The reaction of arenesulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides, a class of compounds with a rich history in medicinal chemistry, including the development of sulfa drugs.[1][10] The reaction typically proceeds rapidly in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[10][11]

Mechanism of Sulfonamide Formation: The mechanism of this reaction is generally considered to be a nucleophilic substitution at the sulfur atom. While a concerted SN2-like mechanism is often depicted, a stepwise addition-elimination pathway through a pentacoordinate sulfur intermediate is also possible, depending on the specific reactants and conditions.[5][12]

Caption: Generalized mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide

-

Reactant Preparation: In a round-bottom flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add benzylamine (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Workup: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Formation of Sulfonate Esters: Activating Alcohols

Arenesulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters.[5][13] This reaction is of immense synthetic utility as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group), facilitating subsequent SN2 or E2 reactions.[5]

| Arenesulfonyl Chloride | Common Name | Leaving Group Ability |

| p-Toluenesulfonyl chloride | Tosyl chloride (TsCl) | Excellent |

| Methanesulfonyl chloride | Mesyl chloride (MsCl) | Excellent |

| Trifluoromethanesulfonyl chloride | Triflyl chloride (TfCl) | Superb |

Table 1: Common sulfonylating agents and their corresponding leaving group abilities.

Friedel-Crafts Sulfonylation: Forging Carbon-Sulfur Bonds

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), arenesulfonyl chlorides can undergo a Friedel-Crafts reaction with another aromatic ring to form diaryl sulfones.[6]

III. The Influence of the Aromatic Ring: Substituent Effects

The reactivity of the chlorosulfonyl group is significantly modulated by the electronic nature of the substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase the electrophilicity of the sulfur atom by withdrawing electron density from the ring.[3][14] This enhances the rate of nucleophilic attack.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) or alkoxy (-OR) groups decrease the electrophilicity of the sulfur atom by donating electron density to the ring, thereby slowing down the rate of nucleophilic substitution.[3][15]

A Hammett plot for the reaction of substituted benzenesulfonyl chlorides with a nucleophile typically shows a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing substituents.[16]

IV. Beyond Nucleophilic Substitution: Reactions of the Aromatic Ring

While the primary reactivity of arenesulfonyl chlorides is centered on the sulfonyl group, the aromatic ring itself can participate in electrophilic aromatic substitution reactions. The -SO₂Cl group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature.[17]

Caption: Overview of the dual reactivity of arenesulfonyl chlorides.

V. Conclusion: A Versatile Tool for Modern Chemistry

The chlorosulfonyl functional group on an aromatic ring is a powerful and versatile tool in the hands of the synthetic chemist. Its predictable reactivity, coupled with the vast array of transformations it can undergo, ensures its continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reaction mechanisms, and the influence of electronic effects is paramount for any researcher seeking to leverage the full potential of this remarkable functional group.

References

- 1. nbinno.com [nbinno.com]

- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. KR20150041269A - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]

- 9. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. cbijournal.com [cbijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

An In-depth Technical Guide to the Starting Materials for the Chlorosulfonation of 4-Isopropylbenzoic Acid

The chlorosulfonation of 4-isopropylbenzoic acid is a cornerstone reaction in electrophilic aromatic substitution, pivotal for introducing a chlorosulfonyl (-SO₂Cl) functional group onto the cumene-derived aromatic core. This transformation yields 3-chlorosulfonyl-4-isopropyl-benzoic acid, a versatile intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The strategic importance of this reaction lies in the high reactivity of the resulting sulfonyl chloride, which serves as a gateway for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

This guide provides a detailed examination of the requisite starting materials, the underlying chemical principles dictating their selection, and the rigorous safety protocols essential for the successful and safe execution of this synthesis. We will delve into the causality behind the experimental design, ensuring a comprehensive understanding for researchers and drug development professionals.

Core Reactants: A Dichotomy of Substrate and Electrophile

The success of the chlorosulfonation reaction hinges on the careful selection and handling of two primary components: the aromatic substrate that will be modified and the powerful agent that delivers the desired functional group.

The Aromatic Substrate: 4-Isopropylbenzoic Acid

4-Isopropylbenzoic acid, also known as cuminic acid, is the foundational molecule for this synthesis.[1][2][3] Its structure is characterized by a benzene ring substituted with a para-oriented isopropyl group and a carboxylic acid group.

-

Role in the Reaction: As the nucleophile in this electrophilic aromatic substitution, the electron-rich benzene ring of 4-isopropylbenzoic acid attacks the electrophilic sulfur species generated from the chlorosulfonating agent. The existing substituents on the ring—the isopropyl and carboxylic acid groups—are not mere spectators; they critically govern the position of the incoming chlorosulfonyl group. The isopropyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. Their combined influence synergistically directs the substitution to the position ortho to the isopropyl group and meta to the carboxylic acid, yielding the 3-substituted product.

-

Physical & Chemical Properties: A comprehensive understanding of its properties is vital for handling and reaction setup.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 117-120 °C | [5][6] |

| Solubility | Soluble in alcohol and diethyl ether; slightly soluble in water. | [6] |

| Hazards | Causes skin, eye, and potential respiratory irritation. | [1][7][8] |

The Chlorosulfonating Agent: Chlorosulfonic Acid

Chlorosulfonic acid (HSO₃Cl) is the reagent of choice for this transformation, serving a dual purpose as both the sulfonating and chlorinating agent.

-

Role in the Reaction: This exceptionally reactive compound is the source of the electrophile. It directly provides the chlorosulfonyl group that attaches to the aromatic ring, obviating the need for a two-step process of sulfonation followed by chlorination (e.g., with thionyl chloride). Its potency drives the reaction forward, even with the presence of the deactivating carboxylic acid group on the substrate.[9] When used in excess, it can also function as the reaction solvent.

-

Physical & Chemical Properties: Its hazardous nature demands meticulous handling and adherence to safety protocols.

| Property | Value | Source(s) |

| Chemical Formula | HSO₃Cl | [10] |

| Molecular Weight | 116.52 g/mol | [11] |

| Appearance | Colorless to yellow fuming liquid with a pungent odor. | [12] |

| Density | ~1.75 g/mL at 25 °C | [12] |

| Boiling Point | 151-152 °C | [12] |

| Hazards | Highly corrosive; reacts violently with water; causes severe burns; fatal if inhaled. | [11][12] |

Reaction Schematic: Reactants to Product

The chemical transformation is a direct functionalization of the aromatic ring.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 4-Isopropylbenzoic acid = 96 536-66-3 [sigmaaldrich.com]

- 3. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Isopropylbenzoic acid | 536-66-3 [chemicalbook.com]

- 6. 4-Isopropylbenzoic acid = 96 536-66-3 [sigmaaldrich.com]

- 7. 4-Isopropylbenzoic acid(536-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

thermal stability and decomposition of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and experimental causality. Understanding the thermal behavior of this and similar reactive intermediates is paramount for ensuring process safety, predicting shelf-life, and designing robust synthetic routes.

Introduction: The Criticality of Thermal Hazard Assessment

This compound is a bespoke chemical intermediate, valuable in medicinal chemistry and materials science for introducing the isopropyl-benzoic acid moiety functionalized with a reactive sulfonyl chloride group. The inherent reactivity of the chlorosulfonyl group, while synthetically useful, also presents significant thermal stability challenges.[1] This molecule combines the characteristics of an aromatic carboxylic acid with a highly reactive aromatic sulfonyl chloride. Both functional groups have distinct decomposition pathways that can influence one another.

A thorough understanding of a compound's response to thermal stress is a non-negotiable aspect of chemical process development. It informs safe handling, storage, and reaction conditions, preventing runaway reactions that can result in catastrophic equipment failure and personnel injury.[2] This guide will detail the theoretical underpinnings of its decomposition and the practical experimental workflows required for a comprehensive thermal hazard assessment.

Physicochemical and Structural Characteristics

A foundational understanding begins with the compound's basic properties.

| Property | Value | Reference |

| CAS Number | 59815-29-1 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [3][4] |

| Molecular Weight | 262.71 g/mol | [3][4] |